Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate
Overview
Description
Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate is an organic compound with the molecular formula C13H16O2S and a molecular weight of 236.33 g/mol This compound is characterized by a cyclobutyl ring substituted with a phenylsulfanyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors under controlled conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via a substitution reaction, where a suitable phenylsulfanyl donor reacts with the cyclobutyl intermediate.
Esterification: The final step involves esterification, where the cyclobutyl compound is reacted with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity to target molecules. The acetate ester group can undergo hydrolysis, releasing the active cyclobutyl compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(phenylthio)cyclobutyl]acetate
- Methyl 2-[1-(phenylsulfinyl)cyclobutyl]acetate
- Methyl 2-[1-(phenylsulfonyl)cyclobutyl]acetate
Uniqueness
Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties compared to its sulfinyl and sulfonyl analogs
Properties
IUPAC Name |
methyl 2-(1-phenylsulfanylcyclobutyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c1-15-12(14)10-13(8-5-9-13)16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPAEVZEZTVOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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